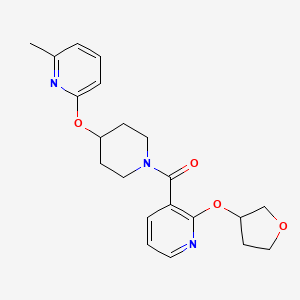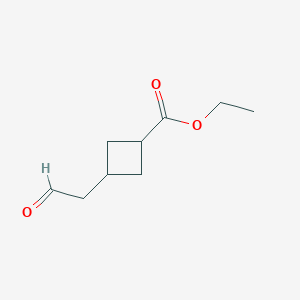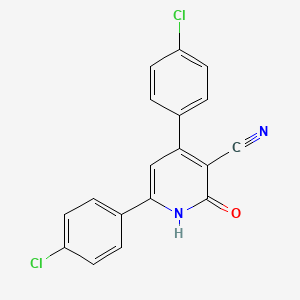
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, commonly known as TFB-TBOA, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which is responsible for the clearance of glutamate from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TFB-TBOA acts as a competitive inhibitor of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, binding to the glutamate binding site and preventing the uptake of glutamate into the astrocytes. This leads to an increase in the extracellular levels of glutamate, which can activate various glutamate receptors and cause excitotoxicity. The inhibition of this compound by TFB-TBOA has been shown to be reversible and dose-dependent, with higher concentrations leading to more potent inhibition.
Biochemical and Physiological Effects:
The inhibition of this compound by TFB-TBOA has been shown to have various biochemical and physiological effects. It can lead to an increase in the extracellular levels of glutamate, which can activate various glutamate receptors and cause excitotoxicity. This can result in neuronal damage and cell death in various neurological disorders. On the other hand, TFB-TBOA has also been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TBOA has several advantages and limitations for lab experiments. Its high potency and selectivity for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide make it an ideal tool for investigating the physiological function of glutamate transporters in the central nervous system. However, its potential toxicity and off-target effects must be carefully considered when designing experiments. The use of appropriate controls and dosages is essential to ensure the validity and reproducibility of the results.
Orientations Futures
There are several future directions for the research on TFB-TBOA. One of the key areas of interest is the development of more potent and selective inhibitors of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide for the treatment of neurological disorders. Another area of research is the investigation of the role of glutamate transporters in various neurological disorders and the potential of targeting them for therapeutic interventions. Furthermore, the development of new animal models and experimental techniques can provide valuable insights into the physiological function of glutamate transporters and their regulation in health and disease.
Méthodes De Synthèse
The synthesis of TFB-TBOA involves a multi-step process, starting with the reaction of 4-(2-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This is followed by the purification of the intermediate product and subsequent reaction with 2-bromoethylamine hydrobromide to yield the final product. The purity and identity of the compound are confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
TFB-TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various neurological disorders. It has been shown to increase the extracellular levels of glutamate and exacerbate excitotoxicity in animal models of epilepsy and stroke. On the other hand, TFB-TBOA has also been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, TFB-TBOA has been used to study the physiological function of glutamate transporters in the central nervous system and their potential as therapeutic targets.
Propriétés
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-9-5-4-8-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-2-3-7-17(16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPTQIJARLTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)


![N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2624476.png)
![5-Chloro-4-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1H-pyridazin-6-one](/img/structure/B2624477.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2624479.png)
![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624481.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)
![N-(4-methoxybenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2624484.png)
![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)
![6-[4-Cyano-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazine-3-sulfonyl fluoride](/img/structure/B2624486.png)
